Navigating the Landscape of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and Its Analogs: A Technical Guide
Navigating the Landscape of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and Its Analogs: A Technical Guide
For researchers, scientists, and professionals in drug development, precise identification and thorough understanding of chemical compounds are paramount. This guide provides an in-depth look at 5-Amino-1-methyl-1H-imidazole-4-carboxamide, clarifying its identity and exploring the rich experimental landscape of its closely related and often referenced analogs.
While the specific compound 5-Amino-1-methyl-1H-imidazole-4-carboxamide is assigned the CAS number 21343-04-4 , publicly available, in-depth technical data, experimental protocols, and established signaling pathways for this specific molecule are limited.[1] However, the scientific literature is abundant with research on structurally similar compounds that are pivotal in various therapeutic areas. This guide will focus on these well-documented analogs, providing the detailed technical information crucial for research and development.
The most prominent of these related compounds include metabolites of the chemotherapeutic agent Temozolomide and activators of key cellular signaling pathways. Due to the similarity in nomenclature, it is essential to distinguish between these molecules.
Physicochemical Properties and Identification
The following table summarizes the key identifiers and properties of 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its significant analogs. This structured data allows for clear comparison and accurate identification.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-Amino-1-methyl-1H-imidazole-4-carboxamide | 21343-04-4 | C5H8N4O | 140.14 | The specific compound of inquiry. Limited public data available.[1][2] |
| 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide | 188612-53-5 | C6H9N5O2 | 183.17 | A metabolite of Temozolomide.[3][4][5] |
| 5-Amino-1H-imidazole-4-carboxamide Hydrochloride (AICA-HCl) | 72-40-2 | C4H7ClN4O | 162.578 | An intermediate in the synthesis of Temozolomide.[6] |
| 5-Amino-4-imidazolecarboxamide (AICA) | 360-97-4 | C4H6N4O | 126.12 | A metabolite of Temozolomide and Dacarbazine; a precursor in purine biosynthesis.[7][8] |
Core Applications in Drug Development and Research
The analogs of 5-Amino-1-methyl-1H-imidazole-4-carboxamide are significant in several areas of biomedical research:
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Oncology: As intermediates and metabolites of Temozolomide, these compounds are crucial in the study and treatment of cancers like glioblastoma multiforme.[6] The degradation of Temozolomide leads to the formation of 5-Amino-4-imidazolecarboxamide (AICA).[9]
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Metabolic Diseases: The ribonucleoside form of AICA, known as AICAR, is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This has positioned AICAR as a tool for studying and potentially treating metabolic disorders such as type 2 diabetes.
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Signal Transduction Research: The role of AICA and its derivatives in modulating signaling pathways like AMPK and p38 MAPK makes them valuable tools for investigating cellular responses to stress, energy status, and therapeutic interventions.[10]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the literature for related compounds.
Synthesis of 4-amino-5-imidazolecarboxamide
A reported industrial production method for 4-amino-5-imidazolecarboxamide involves a two-step reaction starting from diaminomaleonitrile.[11]
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Synthesis of Intermediate 1: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF. Phosphorus oxychloride is added dropwise while maintaining a temperature of 35°C. The reaction proceeds for approximately 2 hours.[11]
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Synthesis of 4-amino-5-imidazolecarboxamide: The intermediate is then hydrolyzed using sodium hydroxide in water. The mixture is heated to 95°C for about 3 hours to complete the reaction. The product is then isolated after cooling.[11]
In Vivo Toxicity and Efficacy Studies of a PKC-ι Inhibitor Analog
Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of Protein Kinase C-iota (PKC-ι), involved the following protocols:[12][13]
-
Stability Assay: ICA-1s was incubated in human plasma at 25°C and 37°C for 2 hours to assess its stability.[12][13]
-
Acute Toxicity: Murine models were administered doses ranging from 5 to 5000 mg/kg, with survival monitored over 48 hours.[12][13]
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Subacute Toxicity: Animals received daily treatments for 14 days. Serum levels of aspartate aminotransferase, alkaline phosphatase, γ-glutamyl transpeptidase, troponin, and C-reactive protein were measured to evaluate organ function.[12][13]
-
Pharmacokinetics: Plasma concentrations of ICA-1s were measured over 24 hours following both oral and intravenous administration.[13]
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Xenograft Efficacy Model: Athymic nude mice were xenografted with DU-145 prostate cancer cells. Once tumors reached a specific size (~0.2 cm²), mice were treated with ICA-1s or a control, and tumor growth was monitored for 30 days or until the tumor reached a predetermined endpoint.[12][13]
Signaling Pathways and Logical Relationships
Understanding the molecular interactions of these compounds is key to harnessing their therapeutic potential. Graphviz diagrams are provided below to illustrate these complex relationships.
Temozolomide Degradation and Metabolite Formation
This diagram illustrates the chemical degradation pathway of the anticancer drug Temozolomide into its active alkylating agent and the byproduct 5-Amino-4-imidazolecarboxamide (AICA).
Caption: Degradation pathway of Temozolomide leading to its therapeutic effect and metabolic byproduct.
AICAR-Mediated AMPK Activation and Downstream Effects
This diagram shows the activation of AMP-activated protein kinase (AMPK) by AICAR (the ribonucleoside of AICA) and its subsequent influence on cellular processes, including the p38 MAPK pathway, leading to anti-proliferative effects in cancer cells.
Caption: AICAR activates AMPK, which in turn stimulates the p38 MAPK pathway to inhibit cell proliferation and survival.[10]
This technical guide serves as a comprehensive resource for understanding 5-Amino-1-methyl-1H-imidazole-4-carboxamide and its scientifically significant analogs. By providing structured data, detailed experimental protocols, and clear visual representations of signaling pathways, it aims to facilitate further research and development in the critical fields of oncology and metabolic disease.
References
- 1. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-amino-2-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 283576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | 188612-53-5 [smolecule.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. innospk.com [innospk.com]
- 7. vivanls.com [vivanls.com]
- 8. 5-Amino-4-imidazolecarboxamide | 360-97-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 12. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
